1-Butoxyhex-2-ene
Description
General Overview of Unsaturated Ethers in Contemporary Organic Chemistry
In contemporary organic chemistry, unsaturated ethers are recognized for their versatile applications. They serve as key precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. uomus.edu.iq The presence of both an ether and an alkene or alkyne allows for selective chemical transformations at either functional group. For instance, the double bond can undergo various addition reactions, while the ether linkage can be cleaved under specific conditions. chemistrysteps.com
The reactivity of unsaturated ethers is influenced by the relative positions of the ether oxygen and the unsaturated bond. For example, vinyl ethers (where the oxygen is directly attached to a double-bonded carbon) exhibit distinct electronic properties and reactivity compared to allylic ethers (where the oxygen is separated from the double bond by a methylene group). This structural diversity allows chemists to fine-tune the reactivity and utilize these compounds in a broad spectrum of synthetic strategies. acs.org
Unsaturated ethers are also employed as monomers in polymerization reactions, leading to the formation of polymers with tailored properties. mdpi.com The incorporation of the ether functionality can enhance properties such as flexibility and solubility in the resulting polymer chains.
Significance of the Butoxyhexene Structural Motif in Current Research Paradigms
While specific research focusing solely on the "butoxyhexene" structural motif is not extensively documented, its significance can be inferred from the broader context of unsaturated ethers in synthetic chemistry. The butoxy group, a four-carbon alkyl chain attached to the ether oxygen, imparts increased lipophilicity to the molecule compared to smaller alkoxy groups. This property can be advantageous in synthetic applications where solubility in organic solvents is crucial.
The "hexene" portion of the motif indicates a six-carbon chain with a double bond. The position of this double bond (in the case of 1-butoxyhex-2-ene, between the second and third carbon atoms) dictates the reactivity of the alkene. This specific arrangement in this compound places the double bond in an allylic position relative to the butoxy group, which can influence its reactivity in various transformations. The combination of the butoxy group and the hexene backbone provides a versatile scaffold that can be further functionalized to create more complex molecular architectures.
Historical Development and Evolution of Research on Related Compounds
The synthesis of ethers has a long history in organic chemistry, with the Williamson ether synthesis, developed by Alexander Williamson in the 1850s, being a foundational method. britannica.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, provided a general and reliable route to ethers and helped to establish their structure. britannica.com
Initially, research focused on simple saturated ethers, with diethyl ether gaining prominence as a solvent and an anesthetic. britannica.com As the field of organic synthesis advanced, so did the interest in more complex ethers, including those with unsaturation. The development of new synthetic methodologies in the 20th and 21st centuries has expanded the toolbox for creating unsaturated ethers with high degrees of control over stereochemistry and regioselectivity.
Modern methods for synthesizing unsaturated ethers include modifications of the Williamson synthesis, as well as newer techniques such as the acid-catalyzed dehydration of alcohols and the oxa-Michael addition of alcohols to activated alkenes. acs.org These advancements have made a wider range of unsaturated ethers accessible for research and application.
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The current research landscape for unsaturated ethers is vibrant, with ongoing efforts to develop novel synthetic methods and explore their applications in various fields. Research is particularly active in the areas of asymmetric synthesis, where the goal is to create chiral unsaturated ethers with specific three-dimensional arrangements, and in materials science, where unsaturated ethers are used to create new polymers and functional materials.
The following table summarizes the key properties of the constituent parts of this compound, highlighting the lack of specific data for the combined molecule.
| Property | Butane (B89635) (for the Butoxy group) | Hex-2-ene | This compound |
| Molecular Formula | C4H10 | C6H12 | C10H20O |
| Boiling Point (°C) | -1 to 1 | 68 | Data not available |
| Density (g/mL) | 0.601 (at -0.5 °C) | ~0.688 | Data not available |
| Spectroscopic Data | Well-characterized | Well-characterized | Not found in literature |
This lack of specific data for this compound presents an opportunity for future research. A detailed investigation into its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and reactivity could provide valuable insights into the chemistry of this particular unsaturated ether and contribute to the broader understanding of this important class of organic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54340-67-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-butoxyhex-2-ene |
InChI |
InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
LXDQSUZPIXBWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC=CCCC |
Origin of Product |
United States |
Reactivity and Organic Transformation Pathways of 1 Butoxyhex 2 Ene
Reactions at the Alkene Functional Group
The presence of a carbon-carbon double bond in 1-butoxyhex-2-ene is the primary site of its reactivity, making it susceptible to a variety of addition reactions.
Hydrogenation for Alkane Formation
Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. In the case of this compound, the addition of hydrogen across the double bond converts the unsaturated alkene into a saturated alkane. smolecule.com This reaction typically requires the presence of a catalyst, such as palladium, platinum, or nickel, to proceed efficiently. The product of this reaction is 1-butoxyhexane.
Reaction Scheme:
This compound + H₂ --(Catalyst)--> 1-Butoxyhexane
Electrophilic Addition Reactions
The double bond in this compound is an electron-rich region, making it nucleophilic and prone to attack by electrophiles. This leads to a class of reactions known as electrophilic addition reactions.
Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), across the double bond of an alkene. smolecule.com In the case of an unsymmetrical alkene like this compound, the addition of the hydrogen halide follows Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halogen atom adds to the more substituted carbon atom.
Reaction with HBr:
When this compound reacts with HBr, the major product formed is 2-bromo-1-butoxyhexane. The hydrogen atom adds to the C3 carbon, and the bromine atom adds to the C2 carbon.
Interactive Data Table: Regioselectivity in Hydrohalogenation of this compound
| Reactant | Reagent | Major Product | Minor Product | Rule Followed |
| This compound | HBr | 2-Bromo-1-butoxyhexane | 3-Bromo-1-butoxyhexane | Markovnikov's Rule |
| This compound | HCl | 2-Chloro-1-butoxyhexane | 3-Chloro-1-butoxyhexane | Markovnikov's Rule |
In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), this compound can undergo a hydration reaction with water to form an alcohol. smolecule.com Similar to hydrohalogenation, this reaction also follows Markovnikov's rule. The hydroxyl group (OH) from water adds to the more substituted carbon atom of the double bond, while the hydrogen atom adds to the less substituted carbon.
Reaction Scheme:
This compound + H₂O --(H⁺ catalyst)--> 1-Butoxyhexan-2-ol
The primary product of this reaction is 1-butoxyhexan-2-ol, as the hydroxyl group attaches to the second carbon of the hexene chain.
Besides hydrohalogenation and hydration, the double bond of this compound can participate in other electrophilic addition reactions. These can include halogenation (addition of Br₂ or Cl₂), halohydrin formation (addition of a halogen and a hydroxyl group), and oxymercuration-demercuration, which also leads to the formation of an alcohol following Markovnikov's regioselectivity without carbocation rearrangement.
Ene Reactions Involving the Allylic Hydrogen
This compound possesses allylic hydrogens—hydrogen atoms on the carbon atom adjacent to the double bond. These hydrogens are reactive and can participate in ene reactions. An ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to another unsaturated compound (the enophile), resulting in the formation of a new sigma bond and a new pi bond. smolecule.com
General Ene Reaction:
Ene + Enophile → Adduct
In the context of this compound, it can act as the "ene" component, reacting with a suitable "enophile" such as a carbonyl compound or another alkene. This reaction pathway offers a method for forming more complex carbon skeletons.
Radical-Mediated Transformations
The presence of allylic hydrogen atoms in this compound makes it a substrate for various radical-mediated reactions. These transformations typically initiate through the homolytic cleavage of a C-H bond at the allylic position, which is weakened due to the resonance stabilization of the resulting allylic radical.
One of the most common radical transformations is allylic halogenation, particularly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts an allylic hydrogen from either C1 or C4 of this compound. rsc.org This abstraction forms a resonance-stabilized allylic radical. This intermediate can then react with a bromine molecule (present in low concentration) to yield a mixture of allylic bromide products. rsc.org
Another significant pathway involves the addition of radicals across the double bond. In the presence of a radical initiator, species like HBr can undergo anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon of the double bond (C3), leading to the more stable secondary radical at C2. rsc.org This intermediate then abstracts a hydrogen atom from HBr to complete the chain. rsc.org More complex radical-mediated functionalizations of internal alkenes have also been developed, such as the photoredox-catalyzed generation of allylic and homoallylic azides, which could be applied to substrates like this compound. thieme-connect.com
Furthermore, radical-mediated polymerization of allylic ethers can occur, initiated by the abstraction of an allylic hydrogen to form an allyl ether radical. thieme-connect.com This radical can then react with the double bond of another monomer molecule to propagate a polymer chain, often forming five-membered rings through a radical-mediated cyclization (RMC) process. thieme-connect.com
Cycloaddition Reactions (e.g., [2+2], [4+2])
The double bond in this compound can participate in cycloaddition reactions, where two unsaturated molecules combine to form a cyclic adduct. The reactivity in these pericyclic reactions is governed by orbital symmetry rules and the electronic nature of the reactants. nih.gov
[4+2] Cycloadditions (Diels-Alder Reaction)
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. acs.orgacs.org In this context, this compound acts as the dienophile. The butoxy group is electron-donating, making the double bond electron-rich. According to frontier molecular orbital theory, normal-electron-demand Diels-Alder reactions are favored when the dienophile is electron-poor and the diene is electron-rich. acs.orglookchem.com Therefore, this compound would be expected to react most efficiently with electron-deficient dienes, such as those bearing electron-withdrawing groups (e.g., esters, nitriles, ketones).
Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-rich dienophile like this compound reacts with an electron-poor diene. acs.org This provides a pathway to highly substituted cyclohexene (B86901) derivatives that may be otherwise difficult to access. The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the product. nih.gov
[2+2] Cycloadditions
Thermally initiated [2+2] cycloadditions between two simple alkenes are generally forbidden by orbital symmetry rules. researchgate.net However, these reactions can be promoted photochemically. Photoinduced [2+2] cycloadditions, often proceeding through a stepwise radical mechanism, can occur between two alkene units to form a cyclobutane (B1203170) ring. nih.gov For instance, photocycloaddition between aryl vinyl ethers and alkyl vinyl ethers has been reported to occur in the presence of an electron-acceptor sensitizer. acs.org It is plausible that this compound could undergo similar photochemical [2+2] reactions with itself or other alkenes to yield substituted cyclobutane structures. Additionally, highly reactive species like ketenes or isocyanates can undergo thermal [2+2] cycloadditions with electron-rich alkenes. acs.orgresearchgate.net
Reactions Involving the Ether Functional Group
Ether Cleavage and Deprotection Strategies
The butoxy group in this compound is an ether functionality, which can also be viewed as an alcohol protecting group. The cleavage of this C-O bond, known as deprotection, is a fundamental transformation. For allylic ethers, this process often involves the unique reactivity of the adjacent double bond.
A common two-step strategy involves the initial isomerization of the allylic ether to the corresponding prop-1-enyl ether. This isomerization can be catalyzed by strong bases (e.g., potassium tert-butoxide) or, more commonly, by transition metal complexes containing Rh(I), Pd(0), Ru(II), or Ir(I). acs.orgnih.gov The resulting enol ether is much more labile and can be readily cleaved under mild acidic conditions or by treatment with reagents like mercuric chloride to release the corresponding alcohol (in this case, hex-2-en-1-ol) and butanol derivative. nih.gov
Direct cleavage of the allylic ether is also possible. Palladium catalysts are widely used for this purpose. For example, a combination of a Pd(0) source like Pd(PPh₃)₄ with a hydride donor such as polymethylhydrosiloxane (B1170920) (PMHS) and ZnCl₂ can effectively cleave the allyl ether under mild conditions. acs.org Other methods include oxidative cleavage using reagents like oxoammonium salts acs.org or transition-metal-free approaches using reagents like tert-butyllithium, which proceeds via an Sₙ2' mechanism. nih.gov
The table below summarizes various methods for the cleavage of allylic ethers, which are applicable to this compound.
| Method | Reagents/Catalyst | Key Features | Reference(s) |
| Isomerization-Hydrolysis | 1. (PPh₃)₃RuCl₂ or [Ir(COD)(PMePh₂)₂]PF₆2. H₃O⁺ or HgCl₂/HgO | Two-step process; mild cleavage of the resulting enol ether. | nih.govnii.ac.jp |
| Palladium-Catalyzed Cleavage | Pd(PPh₃)₄, PMHS, ZnCl₂ | Mild conditions, high chemoselectivity. | acs.org |
| Palladium-Catalyzed Cleavage | Pd(PPh₃)₄, K₂CO₃, MeOH | Mild basic conditions, effective for both aryl and alkyl allyl ethers. | researchgate.net |
| Nickel-Catalyzed Cleavage | Ni-H precatalyst, Brønsted acid (e.g., TsOH) | Uses a non-precious metal; proceeds via isomerization then hydrolysis. | thieme-connect.com |
| Rhodium-Catalyzed Cleavage | Rhodium compounds (e.g., RhCl₃) | Cleaves C-O bond directly under mild conditions. | acs.org |
| Titanium-Mediated Cleavage | Ti(O-i-Pr)₄/TMSCl/Mg | Uses a low-valent titanium reagent. | nih.gov |
| Organolithium-Mediated Cleavage | tert-Butyllithium | Proceeds via an Sₙ2' mechanism. | nih.gov |
| Oxidative Cleavage | Oxoammonium salt | Oxidatively cleaves the ether to an α,β-unsaturated aldehyde. | acs.org |
Nitrene-Transfer Reactions with Unsaturated Ethers in the Presence of Transition Metal Catalysts
Transition metal catalysts, particularly those based on rhodium(II), are highly effective at promoting nitrene transfer reactions. researchgate.net These reactions involve the generation of a reactive metal-nitrenoid intermediate from precursors like azides or dioxazolones. nih.gov This intermediate can then react with an organic substrate to form new carbon-nitrogen bonds. For an unsaturated ether like this compound, two primary reaction pathways are possible: C-H amination at the allylic positions and aziridination of the double bond.
Research has shown that rhodium-catalyzed intramolecular C-H amination often favors insertion into allylic C-H bonds over C-H bonds that are alpha to an ether oxygen, highlighting the high chemoselectivity of these systems. organic-chemistry.org Therefore, reacting this compound with a nitrene precursor (e.g., a sulfamate (B1201201) ester) and a rhodium catalyst like Rh₂(esp)₂ could lead to the formation of an allylic amine via selective insertion into the C-H bonds at C1 or C4. organic-chemistry.orgresearchgate.net
Alternatively, the metal-nitrenoid can add across the double bond to form an aziridine, a nitrogen-containing three-membered ring. The aziridination of allylic alcohols using ion-paired rhodium(II) catalysts has been shown to be a viable and enantioselective process. organic-chemistry.org Given the structural similarity, it is expected that this compound would undergo rhodium-catalyzed aziridination to yield a butoxy- and propyl-substituted vinyl aziridine. The choice between C-H amination and aziridination can often be controlled by the specific catalyst, ligand, and nitrene precursor used. amazonaws.com
Cross-Coupling and Functionalization of the Carbon Skeleton
Carbon-Carbon Bond Forming Reactions (e.g., Allylic Alkylation, Hydroboration, Heck, Sonogashira, Suzuki, Stille)
The carbon skeleton of this compound offers multiple sites for functionalization through cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Allylic Alkylation: Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for C-C bond formation. sioc-journal.cn In this reaction, a transition metal (commonly palladium) activates the allylic system. While typically requiring a leaving group, direct C-H functionalization of allylic ethers is an emerging strategy. Dual catalysis systems, combining photoredox and nickel catalysis, have enabled the chemoselective functionalization of tertiary allylic C-H bonds in ethers to couple with aldehydes, forming complex homoallylic alcohols with high stereoselectivity. thieme-connect.comnih.gov Such a strategy could potentially be adapted for the C4 position of this compound.
Hydroboration: The hydroboration-oxidation of alkenes is a classic method for producing alcohols with anti-Markovnikov regioselectivity. For an internal, unsymmetrical alkene like this compound, uncatalyzed hydroboration with reagents like borane (B79455) (BH₃) or 9-BBN would likely result in a mixture of products, with the boron atom adding to both C2 and C3, influenced by a combination of steric and electronic factors. redalyc.org Transition-metal-catalyzed hydroboration, often using rhodium or copper catalysts, can offer different or enhanced regioselectivity. For allylic alcohol derivatives, catalytic hydroboration often reverses the typical electronic preference, with steric factors dominating to favor addition at the carbon remote from the oxygen atom. rsc.org For this compound, a catalytic process would likely favor the addition of boron to C3, away from the bulkier butoxy- and propyl-substituted ends, leading to hexan-2-ol after oxidation.
Named Cross-Coupling Reactions: Several palladium-catalyzed cross-coupling reactions can be envisioned for functionalizing the olefinic part of this compound, although unactivated internal alkenes can be challenging substrates.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. More relevantly, the direct Suzuki-Miyaura coupling of allylic ethers with arylboronic acids has been reported. nih.govacs.org This transformation, catalyzed by palladium complexes in the presence of a surfactant in water, allows for the direct conversion of the allylic ether moiety into an allylic arene, effectively replacing the butoxy group with an aryl group. acs.orgamazonaws.com
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. The reaction of aryl halides with allylic ethers under phosphine-free palladium catalysis has been shown to produce cinnamyl-type derivatives. acs.orglookchem.com This reaction proceeds via insertion of the arylpalladium species into the double bond, followed by β-hydride elimination. For this compound, this would result in the arylation of the double bond.
Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide or triflate. While typically used for sp²-sp² coupling, its application to unactivated alkenes is less common. However, the Stille coupling of 1,1-dibromo-1-alkenes has been used to generate trisubstituted alkenes stereospecifically, demonstrating its utility in constructing complex olefinic structures. acs.orgnih.gov A Stille coupling involving this compound would likely require prior conversion to a vinyl halide or triflate.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The direct Sonogashira coupling of unactivated alkenes is challenging. rsc.org Modern methods often rely on radical-mediated pathways or the coupling of unactivated alkyl halides. nih.govresearchgate.net For this compound, a plausible route would first involve its conversion into a vinyl iodide, which could then undergo the Sonogashira coupling to install an alkynyl group.
The table below summarizes the applicability of these C-C bond-forming reactions to this compound or closely related substrates.
| Reaction | Reactants | Product Type | Key Features & Notes | Reference(s) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Allylic arene | Direct coupling of the allylic ether moiety is possible with Pd catalysis in water. | nih.govacs.org |
| Heck Reaction | Aryl halide | Arylated alkene | Phosphine-free Pd catalysis can yield cinnamyl-type products. | acs.orglookchem.com |
| Hydroboration-Oxidation | Borane reagent (e.g., 9-BBN), then H₂O₂/NaOH | Alcohol (e.g., Hexan-2-ol or Hexan-3-ol) | Regioselectivity depends on steric/electronic factors and whether the reaction is catalyzed. | rsc.orgredalyc.org |
| Allylic C-H Alkylation | Aldehyde | Homoallylic alcohol | Requires dual catalysis (e.g., photoredox/nickel) for direct C-H functionalization. | thieme-connect.comnih.gov |
| Stille Coupling | Organostannane | Substituted alkene | Would likely require prior conversion of the alkene to a vinyl halide. | acs.orglibretexts.org |
| Sonogashira Coupling | Terminal alkyne | Enyne | Challenging for unactivated alkenes; typically requires a vinyl halide precursor. | researchgate.netrsc.org |
Carbon-Heteroatom Bond Forming Reactions
The unique structure of this compound, featuring both an ether linkage and a carbon-carbon double bond, allows for a variety of carbon-heteroatom bond forming reactions. These transformations primarily target the nucleophilic character of the C=C bond, leading to the introduction of oxygen, nitrogen, and other heteroatoms, thereby creating valuable intermediates for further synthetic applications.
One of the most fundamental carbon-oxygen bond forming reactions is epoxidation . The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane ring). This transformation occurs via a concerted mechanism where the oxygen atom is delivered to the double bond in a single step. libretexts.orglibretexts.org The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.
Another key C-O bond forming transformation is dihydroxylation , which introduces two hydroxyl groups across the double bond to form a diol. The stereochemical outcome of this reaction is highly dependent on the reagents used. Syn-dihydroxylation, yielding a diol with both hydroxyl groups on the same face of the original double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Conversely, anti-dihydroxylation, where the hydroxyl groups are on opposite faces, is typically accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide intermediate. chemistrysteps.comchadsprep.com
The simultaneous introduction of both carbon-oxygen and carbon-nitrogen bonds is achieved through aminohydroxylation . The Sharpless asymmetric aminohydroxylation, for instance, utilizes an osmium catalyst in the presence of a chiral ligand and a nitrogen source (e.g., a chloramine-T salt) to produce vicinal amino alcohols. scripps.edursc.org This reaction is a powerful tool for creating stereochemically rich molecules. Palladium-catalyzed intramolecular aminohydroxylation has also been developed, using hydrogen peroxide as the oxidant and water as the nucleophile, leading to cyclic amino alcohol derivatives. acs.org
Direct formation of carbon-nitrogen bonds can be accomplished via hydroamination , where an N-H bond adds across the alkene. This reaction is often catalyzed by transition metals, with various systems based on lanthanides, iridium, or copper being developed for the hydroamination of alkenes with amines. libretexts.orgmit.edunih.gov Another elegant method involves the zirconium-mediated SN2′ substitution of allylic ethers, which can convert substrates structurally similar to this compound directly into protected allylic amines with high regio- and stereospecificity. nih.gov Furthermore, oxidative methods using copper catalysts or reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) can facilitate the formation of C-N and C-S bonds. rsc.orgscispace.com
The addition of an alcohol across the double bond, known as hydroalkoxylation , is another important C-O bond forming reaction. Catalytic systems, particularly those based on noble metals like rhodium, iridium, or gold, as well as earth-abundant metals like nickel, have been shown to effectively catalyze the addition of alcohols to alkenes and dienes, yielding new ether products. organic-chemistry.orgnih.govchemrxiv.org
These reactions highlight the versatility of the double bond in this compound as a handle for introducing heteroatom functionality, paving the way for the synthesis of a diverse array of more complex molecules.
Chemo-, Regio-, and Stereoselective Transformations
The presence of multiple reactive sites in this compound (the C=C double bond and the ether linkage) and the potential for forming various isomers in addition reactions make selectivity a critical aspect of its synthetic transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, most carbon-heteroatom bond forming reactions are highly chemoselective for the C=C double bond. The ether group is generally stable and unreactive under the conditions used for reactions like epoxidation, dihydroxylation, and many catalytic hydrofunctionalizations. For instance, zirconium-mediated amination of allylic ethers has demonstrated excellent functional group tolerance, leaving functionalities like other ethers and even terminal alkenes untouched while selectively reacting at the target site. nih.gov
Regioselectivity is crucial when adding an unsymmetrical reagent to the unsymmetrical double bond of this compound (at C2 and C3). The addition of H-X (where X is a heteroatom group) can, in principle, lead to two different regioisomers.
In hydroamination and hydroalkoxylation , the choice of catalyst and ligand can strongly influence whether the nucleophile adds to the C2 or C3 position. For example, catalytic systems have been designed to favor either the Markovnikov or anti-Markovnikov product, depending on the electronic and steric guidance provided by the catalyst. libretexts.orgchemrxiv.org
The Sharpless asymmetric aminohydroxylation is known for its high regioselectivity, which is controlled by the chiral ligand employed. For terminal alkenes, the nitrogen atom typically adds to the terminal carbon, while for internal alkenes like this compound, the selectivity is dictated by the electronic and steric environment of the double bond and the specific ligand used (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL). scripps.edu
Table 1: Illustrative Regioselectivity in the Hydroamination of this compound This table presents hypothetical data based on known principles of regioselectivity in alkene hydroamination.
| Catalyst System | Product Ratio (C2-N vs. C3-N) | Major Product |
|---|---|---|
| Lanthanide-based Catalyst | >95:5 | Nitrogen at C2 (Anti-Markovnikov type) |
| Rhodium/Chiral Ligand | 5:95 | Nitrogen at C3 (Markovnikov type) |
Stereoselectivity involves the control over the three-dimensional arrangement of atoms.
Diastereoselectivity : Reactions that create two new stereocenters, such as dihydroxylation, can lead to different diastereomers (syn or anti). Syn-dihydroxylation of this compound with OsO₄ would yield a diol where the two -OH groups are on the same side of the molecule, while anti-dihydroxylation via epoxide ring-opening would place them on opposite sides. libretexts.org Epoxidation itself is stereospecific; a (Z)-alkene will give a cis-epoxide, and a (E)-alkene will give a trans-epoxide. libretexts.org
Enantioselectivity : When a reaction creates a chiral molecule from an achiral starting material, it can produce a racemic mixture (equal amounts of both enantiomers) or, through the use of a chiral catalyst or reagent, can favor the formation of one enantiomer over the other. The Sharpless asymmetric epoxidation, dihydroxylation, and aminohydroxylation are premier examples of enantioselective transformations. scripps.edumsu.edu By selecting the appropriate chiral ligand (derived from dihydroquinine or dihydroquinidine), one can selectively synthesize either enantiomer of the product with high enantiomeric excess (ee). Similarly, catalytic asymmetric hydroalkoxylation of dienes using a Nickel-DuPhos system has been shown to produce allylic ethers with high enantioselectivity. chemrxiv.org
Table 2: Enantioselectivity in Asymmetric Transformations of (E)-1-Butoxyhex-2-ene This table presents hypothetical data based on known principles of asymmetric catalysis.
| Reaction | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL | (2R,3S)-1-Butoxyhexane-2,3-diol | >98% |
| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL | (2S,3R)-1-Butoxyhexane-2,3-diol | >98% |
| Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET | (2R,3R)-2,3-Epoxy-1-butoxyhexane | ~95% |
| Asymmetric Epoxidation | Ti(OiPr)₄, (-)-DET | (2S,3S)-2,3-Epoxy-1-butoxyhexane | ~95% |
The ability to control the chemo-, regio-, and stereoselectivity of reactions involving this compound is paramount for its effective use in the synthesis of complex, well-defined molecular architectures.
Stereochemistry and Isomerism in 1 Butoxyhex 2 Ene and Its Derivatives
Geometric Isomerism (E/Z configurations) of the Double Bond
The presence of a carbon-carbon double bond in 1-butoxyhex-2-ene introduces the possibility of geometric isomerism. This type of stereoisomerism arises from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents attached to the double-bonded carbons. masterorganicchemistry.comgjcollegebihta.ac.inlibretexts.org These isomers are designated as E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. creative-chemistry.org.ukramauniversity.ac.inlibretexts.org
To determine the configuration, the substituents on each carbon of the double bond are assigned a priority based on atomic number. chemguide.co.uk If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). creative-chemistry.org.ukchemguide.co.uk If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). creative-chemistry.org.ukchemguide.co.uk
In the case of this compound, the carbons of the double bond are at positions 2 and 3.
At C2: The substituents are a hydrogen atom and a -CH2OCH2CH2CH2CH3 group. The carbon atom of the butoxymethyl group has a higher atomic number than hydrogen, so it receives higher priority.
At C3: The substituents are a hydrogen atom and a propyl group (-CH2CH2CH3). The carbon atom of the propyl group has a higher atomic number than hydrogen, giving it higher priority.
Therefore, the two geometric isomers of this compound are:
(E)-1-Butoxyhex-2-ene: The high-priority butoxymethyl group and the high-priority propyl group are on opposite sides of the double bond. chemspider.com
(Z)-1-Butoxyhex-2-ene: The high-priority butoxymethyl group and the high-priority propyl group are on the same side of the double bond.
The (E) and (Z) isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. libretexts.org As diastereomers, they have different physical and chemical properties. numberanalytics.com
Table 1: Geometric Isomers of this compound
| Isomer | Structure | Priority Groups' Orientation |
| (E)-1-Butoxyhex-2-ene | Opposite sides | |
| (Z)-1-Butoxyhex-2-ene | Same side |
Chiral Centers and Enantioselective Synthesis
A chiral center is typically a carbon atom that is bonded to four different groups. quora.com The presence of a chiral center in a molecule leads to the existence of enantiomers, which are non-superimposable mirror images. libretexts.org In the parent molecule, this compound, there are no chiral centers.
However, derivatives of this compound can possess chiral centers. For instance, reactions at the double bond, such as epoxidation or dihydroxylation, can generate one or more chiral centers. masterorganicchemistry.com The synthesis of a specific enantiomer in excess over the other is known as enantioselective synthesis. uva.esrsc.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. numberanalytics.com
For example, an enantioselective epoxidation of (E)-1-butoxyhex-2-ene could theoretically yield either (2R,3S)-2-butoxy-3-propyloxirane or (2S,3R)-2-butoxy-3-propyloxirane in excess, depending on the chiral catalyst used. The development of such enantioselective methods is a significant area of research in organic synthesis. chemistryviews.orgrsc.orgresearchgate.net
Diastereoselective Control in Reaction Pathways
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.comsaskoer.ca In reactions involving this compound and its derivatives, diastereoselective control is crucial for synthesizing a desired stereoisomer. cureffi.org
A key reaction where diastereoselectivity is important is the Claisen rearrangement of allyl vinyl ethers. jove.com While this compound is an allylic ether, it can be a precursor to substrates for such rearrangements. The stereochemistry of the starting alkene can influence the stereochemistry of the product. These reactions often proceed through a chair-like transition state, and the substituents tend to occupy equatorial positions to minimize steric hindrance, leading to a specific diastereomer of the product. jove.combolivianchemistryjournal.org
Furthermore, electrophilic additions to the double bond of this compound can be diastereoselective. If the molecule already contains a chiral center, the existing stereocenter can direct the approach of the electrophile, favoring the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection. cureffi.orginflibnet.ac.in For example, the reaction of a chiral derivative of this compound with an electrophile could proceed with high diastereoselectivity due to the steric or electronic influence of the existing chiral center. inflibnet.ac.inorganic-chemistry.org
Conformational Analysis and its Impact on Reactivity
Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation about single bonds. ramauniversity.ac.inlibretexts.org These different arrangements are called conformations or conformers. organicchemistrytutor.com While rotation around the C-C double bond in this compound is restricted, rotation around the single bonds, such as the C1-C2 bond and the bonds within the butoxy group, is possible.
The various conformations of this compound can have different energies due to steric and electronic interactions. lasalle.eduindiana.edu For example, Newman projections looking down the C1-C2 bond would reveal different staggered and eclipsed conformations. The most stable conformation will be the one that minimizes steric strain between the bulky butoxy group and the rest of the molecule. organicchemistrytutor.comimperial.ac.uk
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The dual functionality inherent in 1-butoxyhex-2-ene makes it a valuable and versatile intermediate in the synthesis of more complex chemical structures. It can serve as a foundational building block, allowing for the introduction of a six-carbon chain with a latent hydroxyl group (via ether cleavage) and a reactive handle for further elaboration (the alkene).
The synthesis of complex molecules is a primary objective of modern organic chemistry, driven by the need for new medicines, materials, and research tools. mpg.deuni-muenster.dersc.org Alkenyl ethers, the class of compounds to which this compound belongs, are recognized as valuable building blocks in this pursuit. rsc.orgacs.org Their ability to participate in a variety of coupling and rearrangement reactions allows for the construction of intricate molecular frameworks.
For instance, novel synthetic strategies have been developed to produce complex heterocyclic molecules, which are prevalent in many pharmaceutical agents. Gold(I)-catalyzed rearrangements of similar propargyl ethers have been used to access N-alkenyl 2-pyridonyl ethers, which can serve as entry points for even more complex N-alkyl 2-pyridone-containing structures. figshare.com Furthermore, research has demonstrated that alkenyl ethers can be key precursors in the synthesis of pheromones, which are complex, highly specific molecules used in agriculture. evonik.com Syntheses of certain Lepidoptera pheromones have been achieved using coupling reactions of structurally related tert-butoxy-alkyne derivatives, which are subsequently reduced to the target alkenyl ether structure. rsc.org These examples highlight the potential of the this compound scaffold as a starting point for preparing elaborate and valuable organic molecules. nih.govescholarship.org
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical or agrochemical industries. polytechnique.eduacs.org The structural features of this compound make it an attractive building block for creating these high-value intermediates. Alkenyl ethers are increasingly seen as important synthons for producing innovative pharmaceuticals and agrochemicals. rsc.org
A compelling example is the use of alkenyl methyl ethers in nickel-catalyzed cross-coupling reactions to synthesize stilbenes and their heterocyclic derivatives. numberanalytics.com This methodology was successfully applied to the synthesis of DMU-212, a potential anticancer agent, demonstrating the direct applicability of alkenyl ether intermediates in medicinal chemistry. The ether group's influence on a drug molecule's properties, such as its ability to cross cell membranes, is a key consideration in modern drug design. slideshare.net
In the agrochemical sector, the synthesis of pesticides, herbicides, and particularly insect pheromones relies on the efficient construction of specific carbon skeletons. evonik.com The synthesis of pheromone components for various Lepidoptera species, such as the peach twig borer (Anarsia lineatella), has been accomplished using intermediates like 1-tert-butoxy-dec-5-yne, which contains a similar structural motif to this compound. rsc.org These syntheses underscore the utility of such building blocks in producing specialized agrochemicals.
Contribution to the Development of Novel Synthetic Methodologies
The advancement of organic chemistry is dependent on the discovery of new reactions and synthetic methods. polytechnique.eduacs.org The unique reactivity of alkenyl ethers has made them valuable substrates for developing novel, metal-catalyzed transformations. These new methods often provide more efficient and selective ways to form chemical bonds.
Recent developments in synthetic methodology include:
Nickel-Catalyzed Cross-Coupling: Researchers have developed protocols for the nickel-catalyzed cross-coupling of alkenyl methyl ethers with Grignard reagents to produce various substituted alkenes under mild conditions. numberanalytics.com Another innovative nickel-catalyzed reaction is the borylation of alkenyl methyl ethers, which cleaves the C–O bond to form synthetically useful (E)-alkenyl boronic esters. researchgate.net These borylated products are themselves versatile intermediates for further reactions, such as the Suzuki coupling.
Gold-Catalyzed Rearrangements: A gold(I)-catalyzed rearrangement of 2-propargyloxypyridines provides a novel pathway to N-alkenyl 2-pyridonyl ethers, forming a C–N bond in a selective manner. figshare.com
Indium-Catalyzed Coupling: An InBr₃-catalyzed coupling reaction between electron-deficient alkenyl ethers and silyl (B83357) enolates has been developed to stereoselectively synthesize 1,5-dioxo-alk-2-enes. wikipedia.org
In each of these cases, the alkenyl ether functionality is crucial for the reaction's success, demonstrating that compounds like this compound can serve as important tools for discovering and refining the modern synthetic chemist's toolkit.
Integration into Polymeric Systems and Advanced Materials
The bifunctional nature of this compound also makes it a candidate for applications in polymer chemistry and materials science. It possesses a polymerizable group (the alkene) and a functional group (the ether) that can impart specific properties to a resulting polymer.
Polymerization is a process where monomer molecules react together to form long polymer chains. nih.gov A functional monomer is a building block that contains both a polymerizable group and one or more additional functional groups. rsc.orgyoutube.com These functional groups are not involved in the polymerization itself but become part of the polymer's side chains, influencing its final properties.
This compound fits the definition of a functional monomer. The carbon-carbon double bond can participate in addition polymerization, similar to the polymerization of but-1-ene, to form the polymer backbone. nih.govgoogle.com The butoxy ether group would be incorporated as a pendant side chain. This group could be expected to influence the polymer's characteristics in several ways:
Solubility: The ether group could increase the polymer's affinity for certain solvents.
Adhesion: Polyvinyl ethers are known to be useful in adhesives and paints, a property linked to the ether functionality. rsc.org
Modification: The ether linkage could potentially be cleaved post-polymerization to unmask hydroxyl groups, creating a new functional polymer with different properties.
While direct polymerization of this compound is not widely documented, patents exist for the polymerization of other alkenyl ethers, indicating their utility in creating polymers with tailored properties for applications in coatings, lubricants, and elastomers. rsc.org
Cross-linking is the process of forming chemical bonds between polymer chains to create a more rigid, three-dimensional network structure. This process is fundamental to the production of thermosetting plastics and other robust materials. Molecules with multiple reactive sites can act as cross-linking agents.
The structure of this compound suggests a potential role in materials modification. If polymerized through its alkene moiety, the resulting polymer chain would feature one butoxy side group per repeating unit. However, the double bond within the hexene chain could also serve as a site for further reactions. In a scenario where polymerization is initiated at a different position, the double bond could remain as a pendant group along the polymer backbone. These unreacted double bonds could then be used for subsequent cross-linking reactions, for example, through radical reactions or thiol-ene click chemistry. google.com
This concept is well-established for other polyfunctional molecules. For example, pentaerythritol (B129877) allyl ether, which contains multiple allyl ether groups, is synthesized specifically for use as a cross-linking agent in high-molecular-weight polymerization. The structural similarity to alkenyl ethers like this compound suggests a plausible, analogous application in the modification and curing of polymeric materials.
Potential in Bio-derived Chemical Feedstocks and Sustainable Industrial Processes
The global shift towards a circular economy and sustainable industrial practices has intensified the search for renewable alternatives to fossil-based resources. fiveable.meeuropa.eu Bio-derived chemical feedstocks, derived from biomass, are at the forefront of this transition, offering a pathway to reduce carbon emissions and develop greener manufacturing processes. europa.eubiconsortium.eu In this context, compounds like this compound, which possess versatile chemical functionalities, are being evaluated for their potential role as platform molecules within integrated biorefinery systems. smolecule.comresearchgate.net The viability of such chemicals depends on the development of cost-effective and sustainable synthesis routes from renewable raw materials. europa.eu
The potential of this compound as a bio-derived chemical is rooted in the accessibility of its precursors—butanol and hexene derivatives—from biomass. Bio-butanol is already an established product of fermentation processes. The development of biorefinery concepts that convert lignocellulosic biomass or other bio-based feedstocks into a range of chemical building blocks is a key goal for a sustainable chemical industry. europa.euieabioenergy.com
One of the known synthesis methods for this compound involves the dehydration of 1-butoxyhexanol. smolecule.com A potential bio-derived pathway could therefore involve the etherification of bio-butanol with a C6 olefin (hexene) or the reaction of a butoxide with a halo-hexene, where the precursors themselves are sourced from biomass conversion processes. This positions this compound as a potential second-generation bio-based chemical, contributing to a more sustainable value chain.
The application of this compound in sustainable industrial processes is linked to the principles of green chemistry, which advocate for waste prevention, energy efficiency, and the use of renewable feedstocks. fiveable.mealliedacademies.org Its dual functionality, comprising an ether group and a carbon-carbon double bond, makes it a versatile intermediate for organic synthesis. smolecule.com This versatility allows it to be a building block for more complex molecules, potentially streamlining synthesis pathways and reducing the need for derivative steps, which is a core principle of green chemistry. fiveable.mesmolecule.com For instance, the double bond can undergo reactions like hydrogenation, hydration, and ene reactions, while the ether linkage provides stability and solvency. smolecule.com
Below are data tables outlining the potential bio-derived pathway and the alignment of this compound with key green chemistry principles.
Interactive Data Tables
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Atom-Economical Synthetic Routes
Currently, established and optimized synthetic pathways to 1-Butoxyhex-2-ene have not been documented. Future research would need to focus on developing novel synthetic methodologies that are both high-yielding and adhere to the principles of green chemistry. Key areas of investigation would include:
Catalytic Williamson Ether Synthesis: Investigating the use of various catalysts to promote the efficient reaction between a salt of 2-hexen-1-ol and a butyl halide.
Transition-Metal Catalyzed Cross-Coupling: Exploring the potential of palladium, nickel, or copper-based catalytic systems to couple a butoxy-containing organometallic reagent with a suitable hexenyl electrophile.
Direct C-H Activation/Functionalization: A more advanced approach would involve the direct coupling of butane (B89635) with a functionalized hexene derivative, representing a highly atom-economical route.
Success in this area would be contingent on overcoming challenges such as regioselectivity and stereoselectivity to favor the formation of the desired this compound isomer.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The development of sustainable synthetic methods is paramount in modern chemistry. For this compound, research into novel catalytic systems could significantly enhance the selectivity and environmental friendliness of its production. This could involve:
Homogeneous and Heterogeneous Catalysis: A comparative study of different catalytic systems, including soluble organometallic complexes and solid-supported catalysts, to identify the most efficient and recyclable options.
Biocatalysis: The use of enzymes to catalyze the formation of the ether linkage could offer unparalleled selectivity and milder reaction conditions.
Photoredox Catalysis: Investigating light-mediated reactions could provide alternative, energy-efficient pathways to this compound.
The goal would be to develop catalytic systems that not only provide high yields but also minimize waste, operate under mild conditions, and utilize earth-abundant metals.
Advanced Integration of Computational Chemistry for Predictive Synthesis and Mechanism Understanding
Computational chemistry and theoretical modeling can provide invaluable insights into the synthesis and reactivity of this compound before extensive experimental work is undertaken. Future research should leverage these tools to:
Predict Reaction Outcomes: Use Density Functional Theory (DFT) and other computational methods to model potential synthetic routes and predict their feasibility and selectivity.
Elucidate Reaction Mechanisms: Understand the step-by-step mechanism of catalytic and non-catalytic reactions to optimize reaction conditions and catalyst design.
Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of the synthesized compound.
This in-silico approach can significantly accelerate the research and development process by prioritizing the most promising experimental avenues.
Discovery of Unprecedented Reactivity Patterns and Transformation Pathways
The unique combination of an ether linkage and an alkene functional group in this compound suggests a rich and potentially novel reactivity profile. Future investigations should aim to uncover these new transformation pathways, including:
Addition Reactions: Studying the regioselectivity and stereoselectivity of electrophilic additions across the double bond.
Oxidative Cleavage: Investigating the products formed upon cleavage of the double bond under various oxidizing conditions.
Metathesis Reactions: Exploring the potential of this compound to participate in olefin metathesis to form new carbon-carbon bonds.
Rearrangement Reactions: Investigating the possibility of acid- or metal-catalyzed rearrangements to form new isomeric structures.
The discovery of unprecedented reactivity could open up new synthetic possibilities and applications for this compound.
Tailored Design for Specialized Functional Materials and Niche Applications
Once the fundamental synthesis and reactivity of this compound are understood, research can focus on its potential applications. The structure of the molecule suggests several possibilities that could be explored:
Polymer Chemistry: The alkene functionality could be utilized for polymerization reactions, potentially leading to the creation of novel polymers with unique properties imparted by the butoxy side chain.
Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with its hydrophobic alkyl chain and more polar ether group, could be exploited in the formulation of surfactants.
Fine Chemical Synthesis: this compound could serve as a versatile building block for the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries.
The tailored design of derivatives of this compound could lead to the development of specialized functional materials for a wide range of niche applications.
Q & A
Q. What are the optimal synthetic routes for 1-Butoxyhex-2-ene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves etherification or alkoxylation reactions. A common approach is the Williamson ether synthesis, where a haloalkane reacts with an alkoxide. For example, reacting 2-hexen-1-ol with 1-bromobutane under basic conditions (e.g., KOH or NaH) in a polar aprotic solvent (e.g., THF) can yield the target compound. Optimization includes:
- Temperature control (40–60°C) to balance reaction rate and side-product formation.
- Solvent selection to stabilize intermediates (e.g., DMF for SN2 mechanisms).
- Monitoring reaction progress via TLC or GC-MS to identify byproducts.
Yield improvements may require iterative adjustments to stoichiometry and catalyst loading (e.g., phase-transfer catalysts) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm the alkene geometry (δ 4.8–5.5 ppm for vinyl protons) and ether linkage (δ 3.3–3.7 ppm for butoxy CH₂). IR spectroscopy identifies C-O-C stretching (~1100 cm⁻¹) and C=C absorption (~1650 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (m/z 142 for [M]⁺) and fragmentation patterns (e.g., loss of butoxy group). For purity assessment, combine HPLC with UV detection (λ ~210 nm for conjugated alkenes). Cross-reference spectral databases (e.g., PubChem) to validate assignments .
Q. What factors influence the thermal stability of this compound, and how can degradation products be systematically identified?
- Methodological Answer : Thermal stability depends on:
- Steric hindrance : The bulky butoxy group may reduce oxidation rates.
- Solvent environment : Polar solvents accelerate hydrolysis of the ether bond.
To study degradation: - Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
- Use GC-MS or LC-MS to identify volatile/byproduct compounds (e.g., hex-2-en-1-ol or butanol).
- Perform accelerated aging studies under controlled humidity and oxygen levels to mimic storage conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in different solvent systems?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model:
- Solvent effects using the polarizable continuum model (PCM) for solvation energy.
- Transition states for reactions like epoxidation or hydrohalogenation.
Compare computed activation energies with experimental kinetic data to validate models. Tools like Gaussian or ORCA are standard for such analyses. For solvent interactions, molecular dynamics (MD) simulations can map solute-solvent hydrogen bonding .
Q. What strategies resolve contradictions in thermodynamic data between experimental and computational studies of this compound?
- Methodological Answer : Address discrepancies by:
- Reassessing experimental conditions (e.g., purity of reactants, calibration of calorimeters).
- Validating computational parameters (basis set selection, solvent models).
- Cross-referencing with literature values from authoritative databases (PubChem, NIST).
Use sensitivity analysis to identify variables (e.g., entropy estimates) most affecting computational outcomes. Collaborative replication studies enhance data reliability .
Q. How should researchers design experiments to investigate the catalytic efficiency of novel catalysts in this compound reactions?
- Methodological Answer : Design a Taguchi orthogonal array to test variables (catalyst loading, temperature, solvent). Key steps:
Screen catalysts (e.g., metal-organic frameworks, enzymes) via high-throughput robotic platforms.
Measure turnover frequency (TOF) and selectivity using in-situ FTIR or Raman spectroscopy.
Compare activation energies (Arrhenius plots) to benchmark catalysts (e.g., Pd/C).
Include control experiments with no catalyst to quantify background reaction rates .
Q. What statistical approaches are appropriate for analyzing variability in kinetic data of this compound reactions?
- Methodological Answer : Apply multivariate regression to correlate reaction variables (temperature, pH) with rate constants. Use ANOVA to assess significance of outliers. For non-linear kinetics, employ the Eyring-Polanyi equation to model activation parameters. Tools like R or Python’s SciPy package facilitate error propagation analysis. Report confidence intervals (95%) to quantify uncertainty .
Q. How can this compound serve as a precursor in synthesizing complex organic molecules, and what methodological considerations are essential?
- Methodological Answer : Its alkene moiety enables Diels-Alder reactions (to form cyclohexenes) or epoxidation (for oxirane intermediates). Key considerations:
- Protect the ether group during acidic/basic conditions (e.g., silylation).
- Use stereoselective catalysts (e.g., Sharpless epoxidation) to control product chirality.
- Monitor regioselectivity in electrophilic additions (e.g., Markovnikov vs. anti-Markovnikov).
Document all synthetic steps with spectral validation to ensure reproducibility .
Q. What ethical guidelines govern the reporting of this compound research, particularly concerning data reproducibility and chemical safety disclosures?
- Methodological Answer : Adhere to ICMJE guidelines by:
- Disclosing conflicts of interest (e.g., industry funding).
- Providing raw data in supplementary materials (e.g., NMR FID files).
- Citing safety protocols for handling toxic intermediates (e.g., PPE requirements, fume hood use).
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Ethical reviews (e.g., IRB) are mandatory if human-derived enzymes are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
